molecular formula C11H11N3 B187814 4-(3-Methylphenyl)pyrimidin-2-amine CAS No. 392326-79-3

4-(3-Methylphenyl)pyrimidin-2-amine

Cat. No. B187814
CAS RN: 392326-79-3
M. Wt: 185.22 g/mol
InChI Key: RBSPVLOREUTISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylphenyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as 4-Me-PPA and belongs to the class of pyrimidine derivatives. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Scientific Research Applications

4-Me-PPA has been extensively studied for its therapeutic potential in various diseases. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 4-Me-PPA has been shown to have anti-diabetic effects by regulating glucose metabolism.

Mechanism of Action

The exact mechanism of action of 4-Me-PPA is not fully understood. However, it is believed to act through various pathways, including the inhibition of NF-κB signaling, modulation of the PI3K/Akt/mTOR pathway, and regulation of AMPK activity. These pathways are involved in various cellular processes, including inflammation, cell growth, and metabolism.
Biochemical and Physiological Effects:
4-Me-PPA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 4-Me-PPA has been shown to regulate glucose metabolism by increasing glucose uptake and reducing gluconeogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Me-PPA in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research areas. Additionally, the synthesis of 4-Me-PPA is relatively simple and can be easily scaled up for large-scale production.
However, there are also some limitations to using 4-Me-PPA in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the exact mechanism of action of 4-Me-PPA is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the research on 4-Me-PPA. One potential direction is to investigate its therapeutic potential in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-Me-PPA and to identify its molecular targets. This can help to develop more effective and targeted therapies based on this compound. Finally, the development of more soluble derivatives of 4-Me-PPA can help to overcome its limitations in aqueous solutions and facilitate its use in lab experiments and clinical applications.
Conclusion:
In conclusion, 4-(3-Methylphenyl)pyrimidin-2-amine is a promising compound that exhibits multiple biological activities and has potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. However, further research is needed to fully understand its mechanism of action and to develop more effective therapies based on this compound.

Synthesis Methods

The synthesis of 4-Me-PPA involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate in the presence of ammonium acetate. This reaction yields the intermediate compound, which is then cyclized with urea to produce 4-Me-PPA. The purity of the compound can be increased by recrystallization from an appropriate solvent.

properties

CAS RN

392326-79-3

Product Name

4-(3-Methylphenyl)pyrimidin-2-amine

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

4-(3-methylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C11H11N3/c1-8-3-2-4-9(7-8)10-5-6-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14)

InChI Key

RBSPVLOREUTISS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NC(=NC=C2)N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NC=C2)N

Pictograms

Corrosive; Irritant

Origin of Product

United States

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